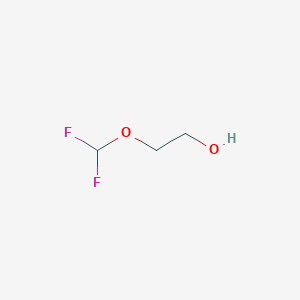
2-(Difluoromethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Difluoromethoxy)ethan-1-ol” is a fluorinated, aliphatic alcohol compound with the molecular formula C3H6F2O2 . It has a CAS Number of 1781606-88-9 .
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)ethan-1-ol” is represented by the InChI code: 1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2 . This indicates that the molecule consists of three carbon atoms, six hydrogen atoms, two fluorine atoms, and two oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “2-(Difluoromethoxy)ethan-1-ol” is 112.08 . The predicted density is 1.202±0.06 g/cm3 , and the predicted boiling point is 100.4±30.0 °C .Scientific Research Applications
Gas Separations Using Ionic Liquid Membranes
Supported ionic liquid membranes (SILMs) have shown superior performance over standard polymers for CO2/N2 and CO2/CH4 separations under mixed gas conditions. Research emphasizes the need for future studies on SILMs cast from room temperature ionic liquids (RTILs) with smaller molar volumes, suggesting a shift towards optimizing SILM performance for CO2 separations. This exploration includes functionalization and facilitated transport to enhance separation efficiency, highlighting a potential area for the application of 2-(Difluoromethoxy)ethan-1-ol in modifying RTIL properties or as a solvent modifier to improve gas separation processes (Scovazzo, 2009).
Downstream Processing of Biologically Produced Diols
The compound's relevance is also seen in the purification and recovery of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol. These chemicals, with a wide range of applications, account for more than 50% of the total costs in microbial production due to the complexity of their separation from fermentation broth. This context suggests a potential for 2-(Difluoromethoxy)ethan-1-ol in developing more efficient separation technologies, possibly as a solvent or in the design of novel extraction processes that could lower energy consumption and improve yield and purity (Xiu & Zeng, 2008).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, including those containing 2-(Difluoromethoxy)ethan-1-ol, focuses on their degradation into less harmful substances. This area explores microbial degradation pathways, defluorination potential, and the identification of novel degradation intermediates, suggesting a critical need for understanding how such compounds, or derivatives thereof, break down in environmental settings. It underscores the importance of research into the fate of fluorinated compounds and their impacts on ecological and human health (Liu & Mejia Avendaño, 2013).
CF Bond Activation for Synthesis
The review of CF bond activation in aliphatic fluorides, including compounds like 2-(Difluoromethoxy)ethan-1-ol, illuminates methods for synthesizing new fluorinated building blocks. These methodologies involve Lewis acid activation, transition-metal mediation, and the use of bases for the elimination of hydrofluoride. This work reveals the compound's potential in creating versatile, fluorinated molecules for pharmaceuticals, agrochemicals, and materials science, demonstrating the broad applicability of fluorinated organics in modern chemical synthesis (Shen et al., 2015).
Future Directions
While specific future directions for “2-(Difluoromethoxy)ethan-1-ol” are not available, fluorinated compounds in general are of high interest in various fields, including pharmaceuticals and agrochemicals . The development of alternative fluorinated groups is highly necessary, especially considering the bioaccumulation of fluorinated compounds in water, air, and soil .
properties
IUPAC Name |
2-(difluoromethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIKAQWBBZLXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)ethan-1-ol | |
CAS RN |
1781606-88-9 |
Source


|
| Record name | 2-(difluoromethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

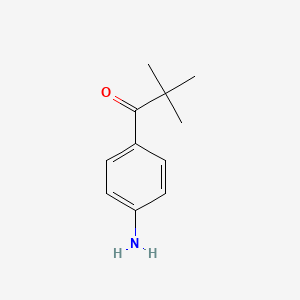
![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)
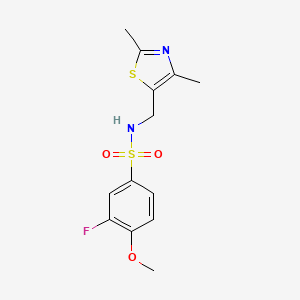


![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

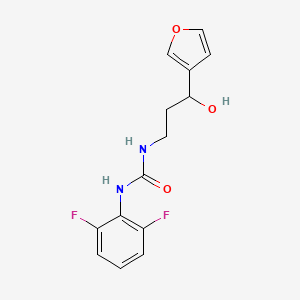

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
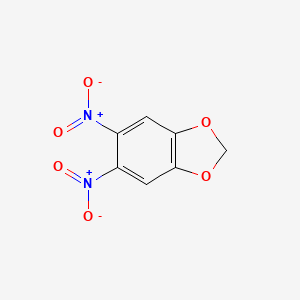
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
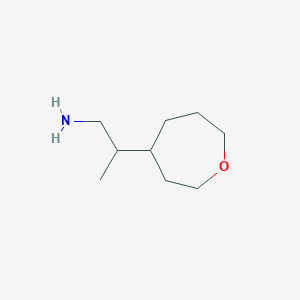
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)